Amediplase is classified as a recombinant protein derived from genetic engineering techniques. It is produced in mammalian cell lines, specifically Chinese hamster ovary cells, which facilitate the correct folding and post-translational modifications necessary for its biological activity. The compound is part of a broader category of thrombolytics used in clinical settings for conditions such as ischemic stroke and myocardial infarction.
The synthesis of Amediplase involves recombinant DNA technology to create expression vectors that encode the K2tu-PA precursor. This precursor undergoes intracellular cleavage by proteases in the host cells, yielding the mature Amediplase molecule. Key steps include:
The production process ensures that Amediplase is secreted as a single-chain glycoprotein, which is enzymatically inactive until processed. This method allows for high yields of homogeneous product suitable for therapeutic use.
Amediplase consists of 356 amino acids, combining sequences from both t-PA and scu-PA. The structure includes:
The molecular weight of Amediplase is approximately 40 kDa, and it exhibits a unique three-dimensional conformation that enhances its interaction with fibrin compared to its parent compounds.
Amediplase primarily functions through its catalytic activity on plasminogen, converting it into plasmin, which dissolves fibrin clots. The reaction can be summarized as follows:
The efficiency of Amediplase in this reaction has been demonstrated through various assays, indicating a specific activity approximately twice that of t-PA on a molar basis.
Amediplase binds to fibrin via its kringle domain, which facilitates its localization at sites of clot formation. Once bound, it activates plasminogen more effectively than traditional thrombolytics due to its enhanced catalytic properties.
In vitro studies show that Amediplase has a concentration required to achieve 50% lysis in thrombi significantly lower than that required for t-PA or scu-PA alone, indicating superior efficacy in thrombolysis.
Relevant data indicate that Amediplase exhibits a terminal half-life significantly longer than t-PA (approximately 51 minutes compared to 7 minutes), allowing for more sustained therapeutic effects.
Amediplase is primarily used in clinical settings for:
Clinical trials have demonstrated that Amediplase maintains a favorable safety profile with lower incidences of severe hemorrhagic complications compared to traditional thrombolytics. Ongoing studies continue to explore its full potential in various thrombotic conditions.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: